molecular formula C22H22N4O4S B2548406 N-(3-乙酰氨基苯基)-2-((1-(呋喃-2-基甲基)-2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)乙酰胺 CAS No. 899747-49-0

N-(3-乙酰氨基苯基)-2-((1-(呋喃-2-基甲基)-2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)乙酰胺

货号 B2548406
CAS 编号: 899747-49-0
分子量: 438.5
InChI 键: DKYBWDYEYFUBES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex molecule with multiple heterocyclic components, including a furan moiety, a cyclopenta[d]pyrimidine core, and an acetamide group. While the specific compound is not directly discussed in the provided papers, the papers do provide insight into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the introduction of various substituents at the 3-position of the acetamide moiety. This process is likely to involve multiple steps, including the formation of the core pyrimidine ring followed by functionalization with the appropriate substituents . Similarly, the synthesis of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride to produce cyclization products suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of multiple rings, which can interact with biological targets. The 3D-QSAR investigation mentioned in the first paper provides a model for understanding how different substitutions on the acetamide moiety can affect the interaction with the Peripheral Benzodiazepine Receptor (PBR) . This type of analysis could be applied to the compound to predict its biological activity and binding affinity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, particularly in the context of their interactions with biological systems. For example, the ability of the synthesized 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides to modulate steroid biosynthesis in C6 glioma cells indicates that these compounds can undergo biochemically relevant reactions . Additionally, the reactions of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride to form cyclization products suggest that the compound may also undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. Typically, the solubility, melting point, and stability of such compounds would be influenced by the nature of the substituents and the overall molecular architecture. The biological evaluation of the compounds as PBR ligands also implies that they have the necessary chemical properties to cross biological membranes and reach their target sites within cells .

科学研究应用

合成和抗癌活性

衍生物的合成:化合物N-(3-乙酰氨基苯基)-2-((1-(呋喃-2-基甲基)-2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)乙酰胺,由于其涉及呋喃和环戊[d]嘧啶环的复杂结构,与为抗癌研究合成的化合物有相似之处。例如,2-氰基-N-(呋喃-2-基甲基)-2-(4-氧代-3-芳基噻唑烷-2-亚甲基)乙酰胺的衍生物已被制备并评估其抗癌活性,显示出对白血病细胞系 CCRF-CEM 和 SR 的有效作用。合成涉及与氯乙酸、3-芳基-2-溴丙酸乙酯和乙炔二羧酸酯的反应,证明了该化合物作为抗癌剂支架的潜力 (Horishny, Arshad, & Matiychuk, 2021)

化学合成和结构分析

杂芳脱羧克莱森重排:含有呋喃-2-基甲基的化合物已被探索其进行脱羧克莱森重排的能力,从而形成杂芳产物。此过程涉及暴露于 N,O-双(三甲基甲硅烷基)乙酰胺-乙酸钾,促进多种杂芳结构的合成。这种化学转化突出了呋喃基化合物在合成有机化学中的多功能性及其在开发新型治疗剂中的潜在应用 (Craig, King, Kley, & Mountford, 2005)

新型化合物和生物活性

DBU 介导的合成:N-(呋喃/噻吩/吡咯-2-基-(2-羟基萘-1-基)甲基)乙酰胺衍生物的合成展示了具有潜在生物活性的新型化合物的创造。在回流条件下使用 DBU 作为乙醇中的催化剂突出了有机合成中高效且环保的方法,为发现具有潜在治疗应用的新化合物铺平了道路 (Raju, Maram, Anitha, & Sreenivasulu, 2022)

晶体结构和分子相互作用

晶体结构分析:对 2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的研究提供了对类似化合物内分子构象和相互作用的见解。硫代乙酰胺桥的亚甲基 C 原子周围的折叠构象和分子内 N—H⋯N 氢键稳定化对于理解化合物的分子结构及其对进一步化学修饰和生物相互作用的影响至关重要 (Subasri 等,2016)

属性

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBWDYEYFUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。